molecular formula C19H21N3O5 B3016048 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide CAS No. 2034388-98-0

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide

Cat. No.: B3016048
CAS No.: 2034388-98-0
M. Wt: 371.393
InChI Key: KSYQAJURBYLDCO-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yloxy group (a methylenedioxyphenyl ether), a propanamide linker, and a 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl bicyclic heterocycle. The benzo[d][1,3]dioxol moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and metabolic stability . The cyclopenta[c]pyridazin core is a fused bicyclic system with a pyridazine ring, which may confer unique binding properties in biological targets.

Synthesis of related compounds (e.g., ) involves coupling benzo[d][1,3]dioxol-containing acids with amines using reagents like HATU and DIPEA, followed by HPLC purification for >95% purity.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-12(27-14-5-6-16-17(10-14)26-11-25-16)19(24)20-7-8-22-18(23)9-13-3-2-4-15(13)21-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYQAJURBYLDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=C2CCCC2=N1)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reveals its complex structure, which includes a benzo[d][1,3]dioxole moiety that is often associated with bioactive compounds. Its molecular formula is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of approximately 342.38 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it has been linked to various pharmacological activities.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines through apoptosis and cell cycle arrest mechanisms. For example, derivatives with similar structures demonstrated IC50 values ranging from 1.54 µM to 4.52 µM in different cancer cell lines such as HepG2 and HCT116 .
  • EGFR Inhibition : The compound may act by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Efficacy

A significant aspect of the biological activity of this compound is its anticancer efficacy:

Cell Line IC50 (µM) Mechanism
HepG22.38Apoptosis via EGFR inhibition
HCT1161.54Cell cycle arrest
MCF74.52Induction of oxidative stress

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines while showing minimal cytotoxicity towards normal cells (IC50 > 150 µM) .

Case Studies

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activities. The results indicated significant potency against liver cancer cells (HepG2) with an IC50 value of 2.38 µM .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following compounds share structural motifs with the target molecule:

Compound Name (Source) Key Structural Features Molecular Formula (Calculated MW) Notable Functional Groups
Target Compound Benzo[d][1,3]dioxol ether, propanamide, cyclopenta[c]pyridazin C₂₂H₂₂N₃O₅ (408.43 g/mol) Amide, ether, fused bicyclic pyridazine
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide Benzo[d][1,3]dioxol, pyrazole, carbohydrazide C₂₃H₂₄N₄O₄ (436.46 g/mol) Hydrazide, pyrazole, tert-butyl
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine, bromophenyl, cyano, ester C₃₀H₂₇BrN₄O₅ (619.47 g/mol) Ester, nitrile, fused bicyclic imidazo-pyridine
(S)-N-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(3-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamido)-N-methyl-3-phenylpropanamide Benzo[d][1,3]dioxol, pyrrolo[2,3-b]pyridine, amide C₃₂H₃₃N₅O₄ (563.64 g/mol) Amide, pyrrolopyridine, methyl group

Key Observations :

  • The target compound’s cyclopenta[c]pyridazin core distinguishes it from imidazo-pyridine (–8) or pyrrolopyridine () analogs. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding capacity compared to pyridine derivatives.
  • Amide linkers are common across analogs, but substituents (e.g., esters in –8) affect polarity and bioavailability.
  • Benzo[d][1,3]dioxol is retained in and , suggesting its role in target engagement or metabolic stability.

Key Observations :

  • The target compound’s synthesis emphasizes amide bond formation under mild conditions (HATU/DIPEA), whereas imidazo-pyridines require high-temperature cyclization .
  • uses acid chlorides for hydrazide formation, a less selective method compared to HATU-mediated coupling.
Molecular Similarity Metrics

PubChem3D employs shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) to define molecular proximity . While specific scores for the target compound are unavailable, analogs with shared benzo[d][1,3]dioxol and amide groups likely exhibit high CT scores due to overlapping pharmacophoric features. Tanimoto coefficients () for binary fingerprints would highlight common substructures (e.g., benzo[d][1,3]dioxol, amide) but may underestimate 3D conformational similarities.

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